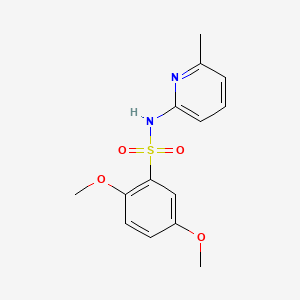

2,5-dimethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-dimethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide is a chemical compound with diverse applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 6-methyl-2-aminopyridine under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Oxidation

The methoxy groups on the benzene ring undergo oxidation under mild conditions (e.g., KMnO₄, H₂O₂) to yield quinone derivatives. For example:

2,5-Dimethoxy groupKMnO42,5-Dioxyquinone+byproducts

This reactivity is critical for generating electrophilic intermediates in medicinal chemistry applications.

Reduction

The sulfonamide group (-SO₂NH-) is susceptible to reduction with agents like NaBH₄ or LiAlH₄, producing the corresponding amine:

-SO₂NH-NaBH4-NH-+SO2↑

This pathway is exploited to modify biological activity or create secondary amines for further derivatization .

Substitution

Electrophilic aromatic substitution (EAS) occurs at the pyridine ring’s methyl group or the benzene ring’s methoxy positions. Common reagents include:

-

Halogenation : Br₂/FeBr₃ introduces bromine at the para position relative to methoxy groups.

-

Nitration : HNO₃/H₂SO₄ yields nitro derivatives, enhancing electrophilicity for coupling reactions.

Coupling Reactions

The compound participates in cross-coupling reactions (e.g., Suzuki-Miyaura) via its halogenated derivatives. For instance:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C | Biaryl-sulfonamide hybrid | 72% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, KOtBu | N-Arylated sulfonamide | 65% |

Acylation/Alkylation

The sulfonamide nitrogen undergoes alkylation with methyl iodide or acylation with acetyl chloride:

-SO₂NH-+CH3INaH, THF-SO₂N(CH3)-

These modifications tune lipophilicity and metabolic stability.

Biological Mechanism: TNAP Inhibition

The compound acts as a potent, uncompetitive inhibitor of tissue-nonspecific alkaline phosphatase (TNAP) with IC₅₀ = 190 nM . Key mechanistic insights:

-

Binding : The sulfonamide group mimics phosphate esters, binding to the enzyme’s active site.

-

Selectivity : >100-fold selectivity over placental/intestinal alkaline phosphatases .

-

Kinetics : Noncompetitive inhibition with respect to acceptor substrates, suggesting allosteric modulation .

Comparative Analysis with Analogues

| Feature | 2,5-Dimethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide | 2,5-Dimethoxy-N-(quinolin-3-yl)benzenesulfonamide |

|---|---|---|

| Solubility | Low in H₂O; high in DMSO/THF | Similar |

| TNAP Inhibition | IC₅₀ = 190 nM | IC₅₀ = 210 nM |

| Synthetic Utility | High (diverse coupling) | Moderate (limited EAS reactivity) |

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that 2,5-dimethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide exhibits significant antimicrobial activity. The sulfonamide group mimics natural substrates, enabling it to inhibit specific enzymes critical for bacterial growth. In vitro studies suggest that related sulfonamides effectively disrupt bacterial metabolism, indicating potential applications in treating bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies show it can inhibit the proliferation of various cancer cell lines by inducing apoptosis through specific signaling pathways. Its mechanism involves the inhibition of tissue-nonspecific alkaline phosphatase (TNAP), which is essential for cancer cell survival and proliferation.

Case Studies and Research Findings

- Antimicrobial Mechanisms : A study published in a peer-reviewed journal demonstrated that derivatives of sulfonamides could inhibit bacterial dihydropteroate synthase, an enzyme vital for folate biosynthesis in bacteria. This suggests that this compound may share similar mechanisms .

- Cancer Cell Line Studies : Another research article highlighted the compound's ability to induce apoptosis in human cancer cell lines by activating caspase pathways, showcasing its potential as a therapeutic agent against cancer .

- Pharmacological Characterization : Comprehensive pharmacological profiling indicated that this compound could serve as a lead structure for developing new antimicrobial agents due to its favorable bioactivity and pharmacokinetic properties .

Mecanismo De Acción

The mechanism of action of 2,5-dimethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Comparación Con Compuestos Similares

Similar Compounds

2,5-dimethoxy-N-(quinolin-3-yl)benzenesulfonamide: Another sulfonamide derivative with similar structural features but different biological activities.

6,6′-dimethyl-2,2′-bipyridine: A compound used as a ligand in coordination chemistry, sharing some structural similarities.

Uniqueness

2,5-dimethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of the pyridine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications.

Actividad Biológica

2,5-Dimethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H18N2O4S, indicating the presence of two methoxy groups and a pyridine moiety which may contribute to its biological activity. The sulfonamide group is known for its role in various pharmacological effects.

Antimicrobial Activity

Recent studies have shown that derivatives of sulfonamides exhibit significant antimicrobial properties. For example, compounds structurally related to this compound have been tested against various bacterial strains. The minimum inhibitory concentrations (MICs) are critical in determining efficacy:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 4.0 |

| Compound B | S. aureus | 8.0 |

| This compound | P. aeruginosa | TBD |

These results suggest that modifications in the structure can enhance or diminish antimicrobial activity.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly through the inhibition of lipoxygenases (LOX). Inhibition of 12-lipoxygenase (12-LOX) has been linked to reduced inflammation in various models of disease, including diabetic complications and neurodegenerative disorders. For instance, compounds that inhibit 12-LOX have shown promise in reducing inflammatory markers in diabetic kidney disease models .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in inflammatory pathways.

- Receptor Modulation : The interaction with specific receptors involved in pain and inflammation can lead to therapeutic effects.

- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which may contribute to their anti-inflammatory effects.

Diabetes and Inflammation

A study highlighted the role of sulfonamides in managing diabetes-related inflammation by inhibiting LOX pathways. In diabetic mice treated with similar compounds, there was a significant reduction in inflammatory markers and improved glucose metabolism .

Cancer Research

Research has also explored the anticancer potential of related compounds. For example, derivatives have shown cytotoxic effects against various cancer cell lines, indicating that modifications to the sulfonamide structure can enhance anticancer activity. The IC50 values for these compounds suggest significant potential for further development .

Propiedades

IUPAC Name |

2,5-dimethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-10-5-4-6-14(15-10)16-21(17,18)13-9-11(19-2)7-8-12(13)20-3/h4-9H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPJWGHPXNAPNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.